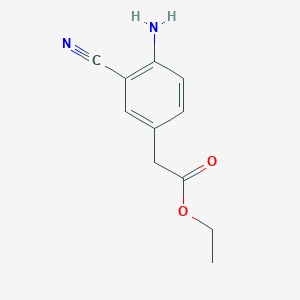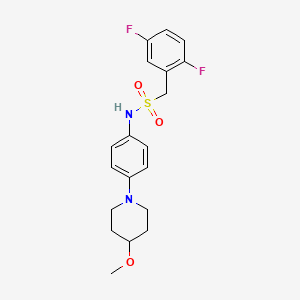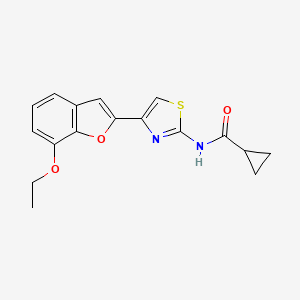![molecular formula C20H21F3N2O4S B2371696 N-(oxolan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide CAS No. 690245-24-0](/img/structure/B2371696.png)
N-(oxolan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups, including an oxolane ring, a trifluoromethyl group, a sulfonylamino group, and a benzamide group. Each of these groups contributes to the overall properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the oxolane ring could introduce some steric hindrance, affecting the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. For example, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by the functional groups it contains .科学的研究の応用
Electrophysiological Activity
Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, compounds with structural similarities, has revealed their potential as selective class III agents in cardiac electrophysiology. These compounds have shown potency in vitro comparable to other agents undergoing clinical trials for their electrophysiological activity, suggesting a possible application in cardiac arrhythmia treatment (Morgan et al., 1990).
Antimalarial and Antiviral Properties
Theoretical and computational studies on N-(phenylsulfonyl)acetamide derivatives, including aminothiazole and aminooxazole, have shown significant antimalarial activity. These studies, which involved molecular docking, highlighted the potential of such sulfonamides as COVID-19 therapeutics, demonstrating the flexibility of sulfonamide-based compounds in targeting various diseases (Fahim & Ismael, 2021).
Cancer Therapy
Sulfonamide compounds have also been investigated for their antitumor activity. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity and highlighting the potential of sulfonamide derivatives in cancer therapy (Zhou et al., 2008).
Novel Synthetic Routes and Environmental Benefits
Research on the remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling has introduced environmentally benign byproducts, indicating a move towards more sustainable and less odorous chemical processes. This research not only expands the chemistry of sulfonamides but also contributes to greener synthetic methodologies (Xia et al., 2016).
Anti-Inflammatory and Anti-Cancer Agents
The synthesis of substituted benzamide/benzene sulfonamides has been explored for their anti-inflammatory and anti-cancer properties. This research further underscores the therapeutic potential of benzamide derivatives in treating various conditions, highlighting the versatility and importance of benzamide and sulfonamide motifs in drug development (Gangapuram & Redda, 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4S/c21-20(22,23)16-3-1-5-18(11-16)30(27,28)25-12-14-6-8-15(9-7-14)19(26)24-13-17-4-2-10-29-17/h1,3,5-9,11,17,25H,2,4,10,12-13H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXOEWHNVXSAIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2371616.png)
![(3Ar,6aR)-5-methylsulfonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2371617.png)

![N-(2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2371619.png)

![(3Z)-1-benzyl-3-{[(4-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2371623.png)


![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2371629.png)

![N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2371632.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2371634.png)